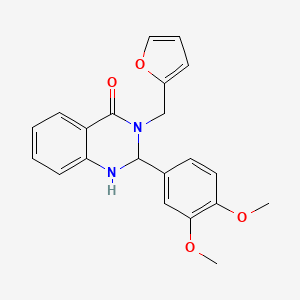![molecular formula C14H14N4O3 B5127497 3-[4-(4-ethoxyphenyl)-5-nitro-1H-imidazol-1-yl]propanenitrile](/img/structure/B5127497.png)
3-[4-(4-ethoxyphenyl)-5-nitro-1H-imidazol-1-yl]propanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[4-(4-ethoxyphenyl)-5-nitro-1H-imidazol-1-yl]propanenitrile is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical, and physiological effects have been studied extensively.
Mecanismo De Acción
The mechanism of action of 3-[4-(4-ethoxyphenyl)-5-nitro-1H-imidazol-1-yl]propanenitrile is not well understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in cancer cell proliferation and inflammation.
Biochemical and Physiological Effects:
3-[4-(4-ethoxyphenyl)-5-nitro-1H-imidazol-1-yl]propanenitrile has been found to exhibit significant biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation, such as topoisomerase II and DNA polymerase. Moreover, it has also been shown to inhibit the production of certain inflammatory cytokines, such as TNF-α and IL-6.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-[4-(4-ethoxyphenyl)-5-nitro-1H-imidazol-1-yl]propanenitrile has several advantages for lab experiments. It is easy to synthesize, and it exhibits significant cytotoxicity against various cancer cell lines. Moreover, it has also been shown to exhibit anti-inflammatory activity. However, one of the limitations of this compound is its poor solubility in water, which makes it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the research on 3-[4-(4-ethoxyphenyl)-5-nitro-1H-imidazol-1-yl]propanenitrile. One of the most significant directions is the further investigation of its mechanism of action. Moreover, the potential of this compound as an anticancer and anti-inflammatory agent should be explored further. Additionally, the synthesis of analogs of this compound should be investigated to improve its solubility and potency.
Métodos De Síntesis
The synthesis of 3-[4-(4-ethoxyphenyl)-5-nitro-1H-imidazol-1-yl]propanenitrile can be achieved using different methods. One of the most common methods is the reaction of 4-(4-ethoxyphenyl)-5-nitro-1H-imidazole with acrylonitrile in the presence of a base such as potassium carbonate. The reaction takes place under reflux conditions, and the product is obtained in good yields. Other methods include the reaction of 4-(4-ethoxyphenyl)-5-nitro-1H-imidazole with different nitriles in the presence of a base or the reaction of 4-(4-ethoxyphenyl)-5-nitro-1H-imidazole with acrylonitrile in the presence of a Lewis acid such as zinc chloride.
Aplicaciones Científicas De Investigación
3-[4-(4-ethoxyphenyl)-5-nitro-1H-imidazol-1-yl]propanenitrile has potential applications in various fields of scientific research. One of the most significant applications is in the field of medicinal chemistry. This compound has been studied extensively for its potential as an anticancer agent. It has been found to exhibit significant cytotoxicity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Moreover, it has also been studied for its potential as an anti-inflammatory agent.
Propiedades
IUPAC Name |
3-[4-(4-ethoxyphenyl)-5-nitroimidazol-1-yl]propanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O3/c1-2-21-12-6-4-11(5-7-12)13-14(18(19)20)17(10-16-13)9-3-8-15/h4-7,10H,2-3,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTJLOWNWHJEZJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=C(N(C=N2)CCC#N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(4-Ethoxyphenyl)-5-nitroimidazol-1-yl]propanenitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(3,4-dimethoxyphenyl)-11-(2-isopropoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5127435.png)

![2-[1,7-dimethyl-2,4-dioxo-5-(1-piperidinylcarbonyl)-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B5127446.png)
![5-[2-(2-bromoethoxy)ethoxy]-2-chloro-1,3-dimethylbenzene](/img/structure/B5127450.png)
![3-[hydroxy(4-nitrophenyl)methyl]-2,2,6,6-tetramethyl-4-piperidinone](/img/structure/B5127464.png)

![5-{[(2-fluorobenzyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B5127471.png)
![6-ethyl-6-methyl-2-[(2-methyl-2-propen-1-yl)thio]-3-phenyl-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5127479.png)
![N,N'-bis(4-methoxyphenyl)-6-oxo-6H-benzo[c]chromene-3,8-disulfonamide](/img/structure/B5127482.png)
![5-{3-allyl-4-[(4-chlorobenzyl)oxy]-5-methoxybenzylidene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5127488.png)


![ethyl N-(4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzoyl)-N-methylglycinate](/img/structure/B5127522.png)